![molecular formula C13H10ClF3N2 B2876195 (3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine CAS No. 1972828-76-4](/img/structure/B2876195.png)

(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

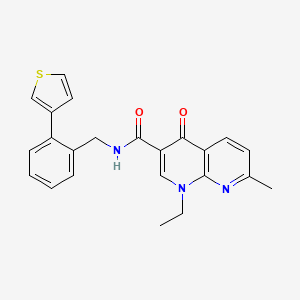

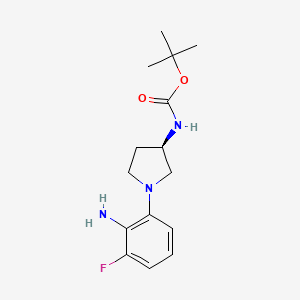

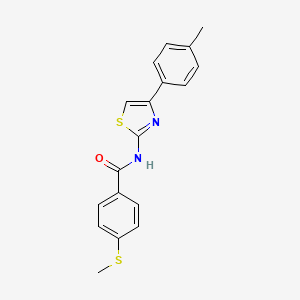

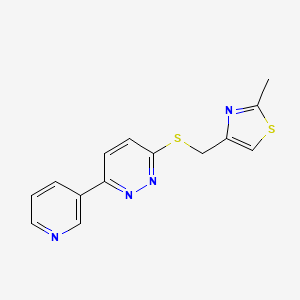

Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multi-step chemical reactions, with various reagents and catalysts. For example, a related compound, 3-trifluoromethyl-1,2,4-triazoles, can be synthesized via a multi-component reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can reveal the spatial arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products it forms, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, polarity, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .Scientific Research Applications

Anticonvulsant Activity

The synthesis and characterization of heterocyclic Schiff bases, including derivatives similar to (3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine, have demonstrated potential anticonvulsant activities. These compounds have been screened and found to exhibit seizure protection in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

CO2 Capture and Utilization

Rhenium(I) triscarbonyl complexes with amino- and iminopyridine ligands, related to the structural framework of this compound, have been explored for their ability to bind CO2 via metal-ligand cooperation. This research highlights the potential of these complexes in CO2 capture and utilization technologies (Stichauer et al., 2017).

Electro-Optic Materials

The development of pyrrole-based donor-acceptor chromophores for use in electro-optic materials is another application area. These materials, which include pyridinyl methanamine derivatives, offer promising characteristics for nonlinear optical/electro-optic applications, indicating their utility in advanced photonic technologies (Facchetti et al., 2003).

Catalysis

Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have shown good activity and selectivity in catalytic applications. This suggests their potential use in facilitating various chemical transformations, thereby contributing to the field of catalysis (Roffe et al., 2016).

Anticancer Activity

The synthesis of new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including derivatives of pyridin-2-yl)methanamine, has shown significant anticancer activity against various human cancerous cell lines. These findings underscore the potential of such complexes in the development of new anticancer drugs (Mbugua et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(3-chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2/c14-10-3-1-2-8(6-10)12(18)11-5-4-9(7-19-11)13(15,16)17/h1-7,12H,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYSRPIOYDFCSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=NC=C(C=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2876116.png)

![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2876128.png)

![ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876134.png)

![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876135.png)